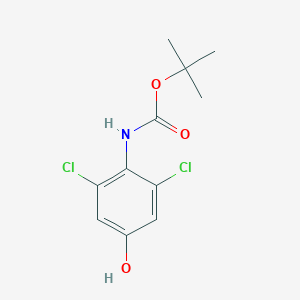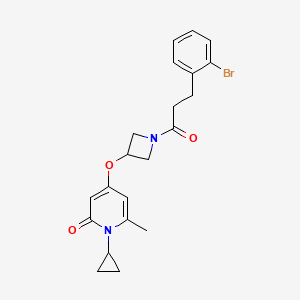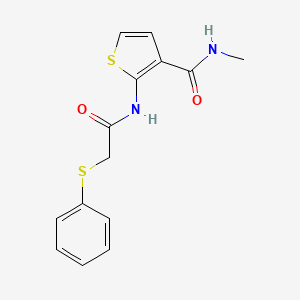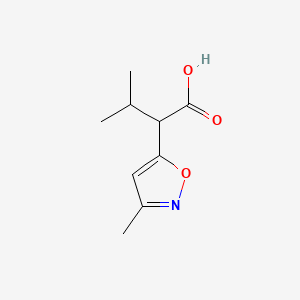
7-methyl-N-(3-methylphenyl)-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-N-(3-methylphenyl)-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
In Vitro Metabolism and Pharmacological Activities
A study on the in vitro metabolism of WIN55212-2, a cannabinoid receptor agonist related to the morpholine class of compounds, explored its metabolic profile and identified major and minor metabolites, providing insights into its pharmacokinetics and potential pharmacodynamic properties (Zhang et al., 2002). This research is valuable for understanding the metabolic pathways of similar compounds, potentially including (7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(morpholino)methanone, and their implications for pharmacological activity.
Anticancer Activity
Research on naphthyridine derivatives, such as the novel compound 3u, has shown significant anticancer activity in melanoma cell lines, indicating the therapeutic potential of this chemical class in oncology. The compound induced cell death via necroptosis and apoptosis, suggesting a dual mechanism of action that could be valuable in cancer treatment strategies (Kong et al., 2018).
Synthesis and Characterization
The synthesis and characterization of related morpholine and naphthyridine compounds, exploring their chemical structures and properties, provide foundational knowledge that can be applied to the synthesis and study of (7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(morpholino)methanone. Such research aids in understanding the chemical behavior and potential reactivity of these compounds, which is essential for their application in various scientific fields (Jing et al., 2018).
Molecular Logic Gates
A study on a ratiometric chemosensor based on a naphthalene-quinoline conjugate, which can serve as a secondary sensor for ions, demonstrates the potential of naphthyridine derivatives in creating molecular logic gates. This application showcases the versatility of these compounds in analytical chemistry and sensor technology, providing a basis for further exploration of similar compounds for detecting specific ions or molecules (Roy et al., 2016).
Mecanismo De Acción
Target of Action
It is suggested that the compound may be involved in the degradation of target proteins . The targeted proteins are mediators of abnormal cellular proliferation, indicating potential applications in the treatment of diseases characterized by uncontrolled cell growth .
Mode of Action
The compound is part of a class of molecules known as Degronimers, which consist of a Degron covalently linked to a Targeting Ligand . The Targeting Ligand is a small molecule that binds to the Targeted Protein .
Biochemical Pathways
The compound is likely involved in the ubiquitin-proteasome pathway . In this pathway, multiple ubiquitin molecules are covalently attached to a terminal lysine residue of the target protein by an E3 ubiquitin ligase . This marks the protein for degradation by the proteasome, where the protein is digested into small peptides and eventually into its constituent amino acids .
Result of Action
The result of the compound’s action is the degradation of the targeted protein . This can lead to a decrease in the abnormal cellular proliferation mediated by the targeted protein .
Propiedades
IUPAC Name |
[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-4-3-5-16(12-14)24-19-17-7-6-15(2)23-20(17)22-13-18(19)21(26)25-8-10-27-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMQRGKYLPNQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate](/img/structure/B2486579.png)
![1-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2486580.png)
![2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE](/img/structure/B2486583.png)





![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)
![1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2486596.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)
![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)
amine hydrobromide](/img/no-structure.png)
